An In-Depth Technical Guide to N,N-Dimethyldipropylenetriamine (CAS: 10563-29-8)
An In-Depth Technical Guide to N,N-Dimethyldipropylenetriamine (CAS: 10563-29-8)
Executive Summary: This guide provides a comprehensive technical overview of N,N-Dimethyldipropylenetriamine, a versatile aliphatic polyamine with significant applications across various scientific and industrial domains. Identified by its CAS number 10563-29-8, this compound possesses a unique molecular architecture containing primary, secondary, and tertiary amine functionalities, which dictates its diverse reactivity.[1] This document, intended for researchers, chemists, and material scientists, delves into its core physicochemical properties, synthesis, key applications as an epoxy curing agent, polyurethane catalyst, and a ligand in organic synthesis.[1] Furthermore, it outlines critical safety protocols and presents conceptual experimental frameworks for its principal uses, providing a holistic understanding of its scientific and commercial importance.
Chemical Identity and Core Properties
N,N-Dimethyldipropylenetriamine, also known by synonyms such as DMAPAPA and N'-[3-(dimethylamino)propyl]propane-1,3-diamine, is a colorless liquid with a characteristic amine odor.[2][3] Its structure is notable for featuring three distinct nitrogen donor atoms: two terminal dimethylamino groups and one central secondary amine group, which provides multiple coordination sites and significant conformational flexibility.[2]
Identifiers and Chemical Structure
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IUPAC Name: N'-[3-(dimethylamino)propyl]propane-1,3-diamine[4]
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EC Number: 234-148-4[5]
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SMILES String: CN(C)CCCNCCCN[4]
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InChI Key: OMKZWUPRGQMQJC-UHFFFAOYSA-N
Caption: Structure of N,N-Dimethyldipropylenetriamine with functional groups.
Physicochemical Data
The compound's physical and chemical properties are summarized below, making it suitable for a range of applications, particularly those requiring a liquid, reactive amine.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 220 °C (lit.) | [7][8] |
| Density | 0.883 g/mL at 25 °C (lit.) | [3][7][8] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [3][5] |
| Refractive Index | n20/D 1.4630 (lit.) | [7][8] |
| Water Solubility | Miscible | [2] |
| pH | ~12 (10% solution) | [2] |
Core Reactivity and Mechanistic Insights
The utility of N,N-Dimethyldipropylenetriamine stems directly from the presence of primary, secondary, and tertiary amine groups within a single molecule.[1] This trifunctional nature allows it to participate in a wide array of chemical reactions.
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Primary and Secondary Amines: These groups are reactive nucleophiles, making the molecule an effective hardener or crosslinker for epoxy resins.[1][2] They readily undergo addition reactions with epoxide rings, leading to the formation of a durable, cross-linked polymer network. The hydrogen atoms on these amines are crucial for the curing process.
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Tertiary Amine: The dimethylamino group acts as a catalyst, particularly in polyurethane foam production and epoxy curing.[1] Its basic nature facilitates the polymerization reactions without being consumed, accelerating cure times, especially in cold-curing applications.[1]
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Chelating Agent: The multiple nitrogen atoms allow the molecule to act as a potent ligand, forming stable chelate complexes with various metal ions.[2] This property is leveraged in catalysis, where it can stabilize and activate metal centers for organic transformations.[2]
Key Applications in Research and Industry
N,N-Dimethyldipropylenetriamine is a versatile chemical intermediate with established roles in material science, organic synthesis, and pharmaceutical research.
Caption: Key application areas of N,N-Dimethyldipropylenetriamine.
Polymer and Material Science
The primary industrial use of this compound is as a curing agent and catalyst in polymer systems.[3]
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Epoxy Resins: It serves as a fast and efficient hardener for epoxy formulations, suitable for cold curing applications.[1] Its performance can be tailored by adjusting the parts by weight, which influences gel time and the final glass transition temperature (Tg) of the cured product.[1] It is used in adhesives, coatings, and paints.[1][3]
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Polyurethane Systems: The tertiary amine functionality makes it an effective catalyst in the production of polyurethane foams.[1]
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Advanced Polymers: In a research context, it is used to prepare biodegradable amphiphilic polycationic copolymers, such as PEO-b-P(CL-g-DP), which have applications in gene delivery and creating functional materials.[5][7][8][9]
Organic Synthesis and Catalysis
Its ability to act as a ligand is a cornerstone of its use in catalysis.[2]
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Copper-Catalyzed Reactions: It is an effective ligand in copper(I)-catalyzed homocoupling of terminal alkynes to synthesize 1,4-disubstituted 1,3-diynes.[2] This showcases its utility in facilitating complex organic transformations under mild conditions.[2]
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Schiff Base Condensation: The amine groups readily react with carbonyl compounds in Schiff base condensation reactions to create tetradentate N₃O donor ligands.[2] These ligands are valuable for forming metal complexes with unique magnetic and catalytic properties.[2]
Pharmaceutical and Biomedical Research
The compound serves as a critical building block in the development of novel therapeutic agents and delivery systems.
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Drug Delivery: It has been used to prepare hydrophilic cationic copolymers conjugated with drugs like gemcitabine for potential use in treating pancreatic cancer.[5][7][10] Its ability to form complexes and its potential biodegradability make it a candidate for advanced drug delivery systems.[2]
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Inhibitor Synthesis: It has been employed in the development of second-generation aminoglycoside 6′-N-acetyltransferase (AAC(6′)) inhibitors, which are relevant in combating antibiotic resistance.[5][7][9][10]
Methodologies and Experimental Frameworks
The following sections outline the conceptual workflows for key applications, emphasizing the role of N,N-Dimethyldipropylenetriamine.
Framework for Epoxy Resin Curing
The process leverages the compound's dual functionality as a hardener and accelerator. The choice to use it is driven by the need for rapid curing, especially at ambient temperatures.
Caption: Workflow for epoxy resin curing using DMAPAPA.
Methodology:
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Component Preparation: The epoxy resin (Part A) and N,N-Dimethyldipropylenetriamine (Part B, the hardener) are measured according to a predetermined stoichiometric ratio. The ratio is critical as it dictates the mechanical properties and cure time of the final product.[1]
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Mixing: Part A and Part B are thoroughly mixed to ensure a homogeneous distribution of the hardener within the resin.
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Curing Initiation: The nucleophilic primary and secondary amine groups of the hardener attack and open the epoxide rings of the resin, initiating the polymerization and cross-linking process.
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Catalytic Acceleration: Simultaneously, the tertiary amine function of the hardener catalyzes the reaction, significantly increasing the cure speed.[1]
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Cross-Linking: The reaction proceeds until a rigid, three-dimensional thermoset network is formed, resulting in a fully cured material with high chemical resistance and mechanical strength.[2]
Framework for Copper-Catalyzed Alkyne Homocoupling
This protocol demonstrates the compound's role as a stabilizing ligand in organometallic catalysis. The selection of N,N-Dimethyldipropylenetriamine is based on its ability to form a robust catalytic system with Copper(I) salts, enabling efficient synthesis under mild conditions.[2]
Methodology:
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Catalyst System Preparation: A Copper(I) salt (e.g., CuI or CuCl) is combined with N,N-Dimethyldipropylenetriamine (as the ligand) in a suitable solvent such as acetonitrile.[2] The ligand coordinates with the copper ion, stabilizing it and enhancing its catalytic activity.
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Substrate Addition: The terminal alkyne substrate is introduced to the reaction mixture.
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Homocoupling Reaction: The catalytic system facilitates the homocoupling of the terminal alkynes to form symmetric 1,4-disubstituted-1,3-diynes.[2]
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Work-up and Purification: Following the reaction, standard organic work-up procedures (e.g., extraction, chromatography) are used to isolate and purify the desired diyne product.
Safety, Handling, and Toxicology
N,N-Dimethyldipropylenetriamine is a hazardous substance that requires strict safety protocols. It is corrosive, harmful if swallowed or in contact with skin, and may cause allergic skin reactions.[5][11]
GHS Hazard Classification
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Pictograms: Danger
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Hazard Statements:
Handling and Personal Protective Equipment (PPE)
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Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or a full face shield.[5][11]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC, neoprene) must be worn.[11] An apron and overalls are also recommended.[11] Contaminated clothing must be removed immediately.
-
Respiratory Protection: If there is a risk of overexposure, an approved respirator with a suitable filter (e.g., type ABEK) is necessary.[5]
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-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][3] Keep containers tightly sealed.[3]
First Aid Measures
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If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.
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In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting. Make the victim drink water (two glasses at most). Call a physician immediately.
Conclusion
N,N-Dimethyldipropylenetriamine is a compound of significant scientific and industrial value, attributable to its unique trifunctional amine structure. Its roles as a rapid epoxy hardener, a versatile ligand in catalysis, and a foundational block in the synthesis of advanced polymers and pharmaceutical agents highlight its versatility. While its hazardous nature necessitates careful handling, its broad applicability ensures its continued importance in chemical innovation. This guide provides the foundational knowledge for researchers and professionals to safely and effectively utilize this compound in their work.
References
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N,N-Dimethyldipropyltriamine DMAPAPA N'-[3-(dimethylamino)propyllpropane-1,3-diamine CAS No10563-29-8 - BDMAEE. (2025, November 8). BDMAEE. [Link]
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N,N-Dimethyldipropylenetriamine - Krackeler Scientific, Inc. (n.d.). Krackeler Scientific, Inc. [Link]
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Dimethyldipropylenetriamine | C8H21N3 | CID 82728 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. products.basf.com [products.basf.com]
- 2. Buy N,N-Dimethyldipropylenetriamine | 10563-29-8 [smolecule.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Dimethyldipropylenetriamine | C8H21N3 | CID 82728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyldipropylenetriamine 99 10563-29-8 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. N,N-Dimethyldipropylenetriamine | Krackeler Scientific, Inc. [krackeler.com]
- 8. haihangchem.com [haihangchem.com]
- 9. N N'-DIMETHYLDIPROPYLENETRIAMINE (ATOFI& | 10563-29-8 [chemicalbook.com]
- 10. N,N-二甲基亚二丙基三胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
